4-Azido-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-3-nitrobenzenesulfonamide is an organic compound characterized by the presence of azido, nitro, and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-3-nitrobenzenesulfonamide typically involves the introduction of the azido group into a nitrobenzenesulfonamide precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable azide source, such as sodium azide, reacts with a nitrobenzenesulfonamide under controlled conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfonic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium azide, dimethylformamide, elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-3-nitrobenzenesulfonamide.
Substitution: Various azido-substituted derivatives.
Oxidation: Sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Azido-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its azido group can be utilized in click chemistry for the formation of triazoles.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azido group.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique functional groups
Wirkmechanismus
The mechanism of action of 4-Azido-3-nitrobenzenesulfonamide is primarily based on its ability to undergo nucleophilic substitution reactions. The azido group can form covalent bonds with nucleophiles, making it a valuable tool in bioconjugation and labeling studies. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azido-3-nitrobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
4-Azido-3-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
4-Azido-3-nitrobenzenesulfonyl fluoride: Features a sulfonyl fluoride group.
Uniqueness
4-Azido-3-nitrobenzenesulfonamide is unique due to the combination of azido, nitro, and sulfonamide groups in a single molecule. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in different scientific fields .
Eigenschaften
CAS-Nummer |
449790-50-5 |
---|---|
Molekularformel |
C6H5N5O4S |
Molekulargewicht |
243.20 g/mol |
IUPAC-Name |
4-azido-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5N5O4S/c7-10-9-5-2-1-4(16(8,14)15)3-6(5)11(12)13/h1-3H,(H2,8,14,15) |
InChI-Schlüssel |
NKYSKYNABUIXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.